molecular formula C15H22N2O3 B15093845 ethyl(2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate

ethyl(2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate

Cat. No.: B15093845
M. Wt: 278.35 g/mol
InChI Key: HJFGESFJQKOOEY-UHFFFAOYSA-N
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Description

Ethyl(2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an ethyl ester group, a benzyloxyamino substituent, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl(2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.

    Introduction of the Benzyloxyamino Group: The benzyloxyamino group can be introduced through a nucleophilic substitution reaction, where a benzylamine derivative reacts with a suitable leaving group on the piperidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group on the piperidine ring with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl(2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the benzyloxyamino group to an amine or other reduced forms.

    Substitution: The benzyloxyamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amines.

Scientific Research Applications

Ethyl(2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl(2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate involves its interaction with specific molecular targets. The benzyloxyamino group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring provides structural stability and influences the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl(2R,5S)-5-(amino)piperidine-2-carboxylate: Lacks the benzyloxy group, which may affect its reactivity and binding properties.

    Methyl(2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, which may influence its solubility and reactivity.

Uniqueness

This compound is unique due to the presence of the benzyloxyamino group, which imparts specific chemical and biological properties

Properties

IUPAC Name

ethyl 5-(phenylmethoxyamino)piperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-2-19-15(18)14-9-8-13(10-16-14)17-20-11-12-6-4-3-5-7-12/h3-7,13-14,16-17H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFGESFJQKOOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CN1)NOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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